molecular formula C21H17FN2O2S B3396998 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021207-03-3

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3396998
CAS RN: 1021207-03-3
M. Wt: 380.4 g/mol
InChI Key: UEIZMNQYNABYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is highly selective for BTK, with minimal off-target effects on other kinases. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to reduce the levels of several key proteins involved in B-cell receptor signaling, including phosphorylated BTK, PLCγ2, and AKT.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its high selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is that it is not effective against all types of B-cell malignancies, and its efficacy may vary depending on the genetic and molecular characteristics of the tumor.
List of

Future Directions

1. Combination therapy: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Future studies could explore the potential of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in combination with other targeted therapies or chemotherapy agents.
2. Biomarker development: The identification of biomarkers that predict response to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide could help to identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Future studies could explore the mechanisms of resistance to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide and identify strategies to overcome resistance.
4. Clinical trials: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Future studies could explore the efficacy of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in other types of cancer or autoimmune diseases.
5. Safety and toxicity: The long-term safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide are not yet fully understood. Future studies could evaluate the safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in preclinical models and clinical trials.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of B-cells. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIZMNQYNABYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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